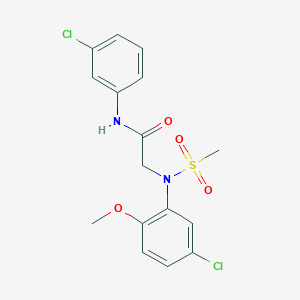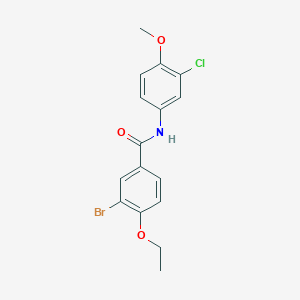
2-(3-acetyl-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide
Descripción general
Descripción
2-(3-acetyl-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide, also known as API-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of Akt, a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism.
Mecanismo De Acción
2-(3-acetyl-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide is a potent inhibitor of Akt, a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Akt is activated by phosphorylation, which is mediated by upstream kinases such as PI3K and PDK1. Once activated, Akt phosphorylates a number of downstream targets that promote cell survival and proliferation, including mTOR, Bad, and GSK-3β.
By inhibiting Akt, this compound blocks the downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, which can further increase its efficacy in cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis by activating caspases, which are enzymes that cleave proteins and promote cell death. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which promote cell survival.
In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Angiogenesis is critical for the growth and spread of cancer cells, and by inhibiting this process, this compound can further limit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-acetyl-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action.
However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of more potent and selective Akt inhibitors that can overcome some of the limitations of this compound. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to benefit from treatment with this compound.
In addition, there is interest in exploring the potential therapeutic applications of this compound in other diseases beyond cancer. For example, Akt has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, and this compound may have potential as a therapeutic agent in these diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It inhibits Akt, a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. While there are some limitations to using this compound in lab experiments, it has several advantages and is a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
2-(3-acetyl-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(22)16-11-21(17-7-3-2-6-15(16)17)12-18(23)20-10-14-5-4-8-19-9-14/h2-9,11H,10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZSIHAPVWQAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3566933.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B3566951.png)
![4-ethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3566971.png)


![3-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3566980.png)
![4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3566986.png)
![(2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3567001.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3567003.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3567018.png)
![2-methoxy-N,5-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3567023.png)
![5-bromo-2-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B3567026.png)
